molecular formula C19H19NO8 B2605864 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 386262-54-0

2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No. B2605864
CAS RN: 386262-54-0
M. Wt: 389.36
InChI Key: KAKFWLIJLKITAX-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 3,4,5-trimethoxybenzoate, also known as BOEM, is a chemical compound that has been extensively studied for its potential therapeutic applications. BOEM belongs to the class of benzodioxole derivatives, which have been found to exhibit a wide range of pharmacological activities.

Scientific Research Applications

Organic Synthesis and Reactivity

  • Oxidative Properties and Solubility Enhancements : A study by Li-Qian Cui et al. discusses the design and synthesis of a water-soluble o-iodoxybenzoic acid derivative, showcasing its distinct oxidative properties in the oxidation of β-keto esters, highlighting advancements in solubility and reactivity for potential synthetic applications (Cui et al., 2011).

Anticancer Activity

  • Evaluation of Anticancer Activity : Research by Havrylyuk et al. explores the antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, indicating potential in leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer treatments. This underscores the compound's structural relatives' role in developing new anticancer agents (Havrylyuk et al., 2010).

Electrochemical Applications

  • Electrochemical Synthesis : An electrochemical approach for synthesizing disulfides related to benzothiazole and benzoxazole derivatives has been reported by R. Esmaili and D. Nematollahi. This method highlights the potential for electrochemical synthesis techniques in creating compounds with unique structural and functional properties (Esmaili & Nematollahi, 2013).

Corrosion Inhibition

  • Inhibitors for Steel Corrosion : A study conducted by Zhiyong Hu et al. synthesized benzothiazole derivatives to examine their corrosion inhibiting effect against steel in a 1 M HCl solution, demonstrating the chemical relatives' utility in industrial applications such as corrosion prevention (Hu et al., 2016).

properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO8/c1-23-15-6-11(7-16(24-2)18(15)25-3)19(22)26-9-17(21)20-12-4-5-13-14(8-12)28-10-27-13/h4-8H,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKFWLIJLKITAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 3,4,5-trimethoxybenzoate

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